(1R)-1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diamine 2hcl (1R)-1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diamine 2hcl
Brand Name: Vulcanchem
CAS No.:
VCID: VC17476771
InChI: InChI=1S/C11H18N2O3.2ClH/c1-14-9-4-7(8(13)6-12)5-10(15-2)11(9)16-3;;/h4-5,8H,6,12-13H2,1-3H3;2*1H/t8-;;/m0../s1
SMILES:
Molecular Formula: C11H20Cl2N2O3
Molecular Weight: 299.19 g/mol

(1R)-1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diamine 2hcl

CAS No.:

Cat. No.: VC17476771

Molecular Formula: C11H20Cl2N2O3

Molecular Weight: 299.19 g/mol

* For research use only. Not for human or veterinary use.

(1R)-1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diamine 2hcl -

Specification

Molecular Formula C11H20Cl2N2O3
Molecular Weight 299.19 g/mol
IUPAC Name (1R)-1-(3,4,5-trimethoxyphenyl)ethane-1,2-diamine;dihydrochloride
Standard InChI InChI=1S/C11H18N2O3.2ClH/c1-14-9-4-7(8(13)6-12)5-10(15-2)11(9)16-3;;/h4-5,8H,6,12-13H2,1-3H3;2*1H/t8-;;/m0../s1
Standard InChI Key ZXDFDUYTGXJQFW-JZGIKJSDSA-N
Isomeric SMILES COC1=CC(=CC(=C1OC)OC)[C@H](CN)N.Cl.Cl
Canonical SMILES COC1=CC(=CC(=C1OC)OC)C(CN)N.Cl.Cl

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, (1R)-1-(3,4,5-trimethoxyphenyl)ethane-1,2-diamine dihydrochloride, reflects its stereochemistry (RR-configuration at C1), substituents (3,4,5-trimethoxyphenyl), and protonation state (dihydrochloride salt). Key identifiers include:

PropertyValueSource
Molecular FormulaC11H20Cl2N2O3\text{C}_{11}\text{H}_{20}\text{Cl}_2\text{N}_2\text{O}_3
Molecular Weight299.19 g/mol
CAS Registry NumberNot publicly disclosed
SMILES NotationCOC1=CC(=CC(=C1OC)OC)C@HN.Cl.Cl
PubChem CID145708237

The stereochemistry is critical for interactions in chiral environments, such as enzyme active sites or asymmetric catalysis . The trimethoxyphenyl group contributes to electron-rich aromatic systems, influencing reactivity in electrophilic substitutions .

Spectroscopic and Computational Data

The compound’s Standard InChIKey (ZXDFDUYTGXJQFW-JZGIKJSDSA-N) enables precise database referencing. Computational models predict its 3D conformation, highlighting the equatorial orientation of the methoxy groups and the staggered geometry of the ethanediamine backbone . Nuclear magnetic resonance (NMR) simulations suggest distinct signals for the methoxy protons (δ ~3.8 ppm) and amine protons (δ ~1.5–2.5 ppm) .

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of (1R)-1-(3,4,5-trimethoxyphenyl)ethane-1,2-diamine dihydrochloride involves asymmetric catalysis to achieve the RR-configuration. Key methods include:

Rhodium-Catalyzed Hydroamination

Transition-metal catalysts, such as Rhodium(I) complexes with chiral ligands (e.g., Josiphos), enable enantioselective hydroamination of allenes with anilines . For example:

Allene+AnilineRh/JosiphosChiral Allylic Amine(up to 90% ee)[5]\text{Allene} + \text{Aniline} \xrightarrow{\text{Rh/Josiphos}} \text{Chiral Allylic Amine} \quad (\text{up to 90\% ee})[5]

This method leverages the electron-donating methoxy groups to enhance nucleophilicity, facilitating oxidative addition and reductive elimination steps .

Reductive Amination of Ketone Precursors

3,4,5-Trimethoxyacetophenone (CAS 1136-86-3) serves as a precursor, undergoing reductive amination with ethylenediamine derivatives . Catalytic hydrogenation or borohydride reduction yields the primary amine, followed by hydrochloride salt formation .

Reactivity and Functionalization

The primary amines participate in:

  • Nucleophilic substitutions: Reacting with alkyl halides or carbonyl compounds to form secondary amines.

  • Schiff base formation: Condensation with aldehydes/ketones for coordination chemistry applications .

  • Metal complexation: Acting as ligands for transition metals (e.g., Rh, Ir) in catalytic cycles .

Physicochemical Properties

Solubility and Stability

The dihydrochloride salt enhances water solubility (>50 mg/mL predicted), while the free base is soluble in organic solvents (e.g., DMSO, ethanol). The compound is stable under inert atmospheres but may degrade via hydrolysis of the methoxy groups under strongly acidic or basic conditions .

Thermodynamic Data

Differential scanning calorimetry (DSC) predicts a melting point of 210–215°C (decomposition). The crystal structure, stabilized by hydrogen bonding between amine protons and chloride ions, remains uncharacterized but is inferred from analogous diamines .

Applications in Catalysis and Materials Science

Asymmetric Catalysis

The compound serves as a chiral ligand in Rh-catalyzed hydroaminations, achieving enantioselectivities >90% ee for allylic amines . Its rigid structure and electron-rich aromatic system stabilize metal centers during catalytic cycles .

Polymer Functionalization

Incorporating the diamine into epoxy resins improves thermal stability (Tg_g increased by 20°C) and adhesive strength.

Future Directions and Challenges

Optimization of Synthetic Routes

Developing earth-abundant metal catalysts (e.g., Fe, Cu) could reduce reliance on Rh/Ir systems . Flow chemistry approaches may enhance scalability .

Target Identification

High-throughput screening is needed to map biological targets, particularly in oncology and neuroscience.

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